molecular formula C26H21F3N2O2S B2895628 3'-(3,5-Dimethylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 893786-37-3

3'-(3,5-Dimethylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2895628
CAS No.: 893786-37-3
M. Wt: 482.52
InChI Key: KTCKKBWBSUTHPF-UHFFFAOYSA-N
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Description

3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is a complex organic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione typically involves multiple steps, including the formation of the spiro-indoline core and subsequent functionalization. One common approach is the Pd-catalyzed regioselective intramolecular direct arylation of indolecarboxamides . This method allows for the precise formation of the spiro-indoline structure under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It may be investigated for its potential biological activities, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research may explore its potential as a therapeutic agent or a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,3’-oxindoles]: These compounds share the spiro-indoline core but differ in their substituents and functional groups.

    Spiro[indoline-2,3’-hydropyridazine]: This compound features a similar spiro structure but with a hydropyridazine ring instead of a thiazolidine ring.

Uniqueness

3’-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of trifluoromethyl and dimethylphenyl groups enhances its stability and potential reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N2O2S/c1-16-10-17(2)12-20(11-16)31-23(32)15-34-25(31)21-8-3-4-9-22(21)30(24(25)33)14-18-6-5-7-19(13-18)26(27,28)29/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCKKBWBSUTHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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